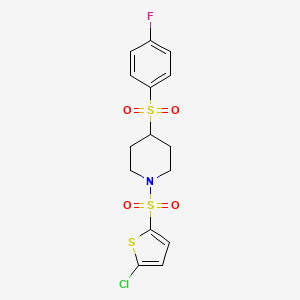
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine is a synthetic compound that belongs to the class of piperidine sulfonamide derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology.
Mecanismo De Acción
The mechanism of action of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves the binding of the compound to the active site of the target enzyme. The compound forms strong hydrogen bonds and hydrophobic interactions with the amino acid residues of the enzyme, leading to its inhibition. The specific mechanism of inhibition varies depending on the target enzyme.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce intraocular pressure in animal models of glaucoma, indicating its potential as a therapeutic agent for the treatment of this disease. It has also been shown to exhibit anti-tumor activity in various cancer cell lines, suggesting its potential as an anti-cancer agent. Additionally, it has been reported to exhibit anti-inflammatory and antioxidant effects, which may have implications in the treatment of various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against various enzymes, making it a useful tool in enzymology and drug discovery research. However, its limitations include its low solubility in aqueous solutions, which may limit its use in certain experimental setups. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in in vivo experiments.
Direcciones Futuras
There are several future directions for the research on 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine. One potential direction is to explore its potential as a therapeutic agent for the treatment of glaucoma and cancer. Further studies are needed to evaluate its efficacy and safety in animal models and clinical trials. Another direction is to investigate its potential as a tool for the study of enzyme inhibition and drug discovery. Its structure-activity relationship can be further explored to develop more potent and selective inhibitors of target enzymes. Additionally, its anti-inflammatory and antioxidant effects can be further studied to develop novel therapies for various inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine involves the reaction of 5-chlorothiophene-2-sulfonyl chloride and 4-fluorobenzenesulfonyl chloride with piperidine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane or tetrahydrofuran. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-((5-Chlorothiophen-2-yl)sulfonyl)-4-((4-fluorophenyl)sulfonyl)piperidine has shown promising results in various scientific research applications. It has been reported to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes are involved in various physiological processes and their inhibition can lead to the development of therapeutic agents for the treatment of diseases such as Alzheimer's, glaucoma, and cancer.
Propiedades
IUPAC Name |
1-(5-chlorothiophen-2-yl)sulfonyl-4-(4-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO4S3/c16-14-5-6-15(23-14)25(21,22)18-9-7-13(8-10-18)24(19,20)12-3-1-11(17)2-4-12/h1-6,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKNHKVYJPECQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2621282.png)
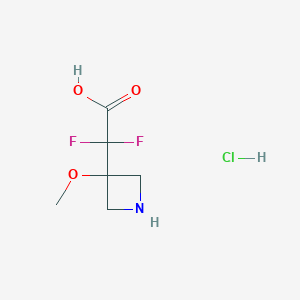
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2621284.png)
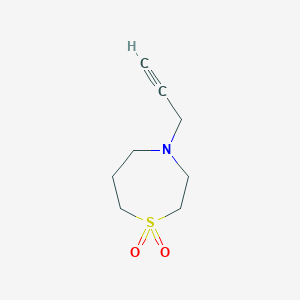
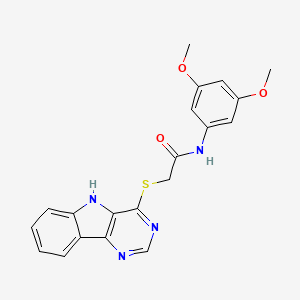
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2,6-difluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2621287.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2621290.png)
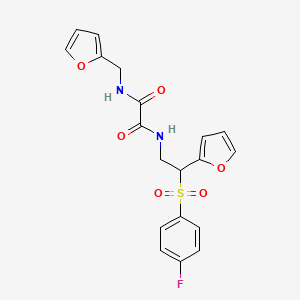
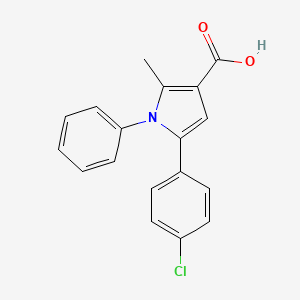
![4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B2621293.png)
![6-(3-Chlorophenyl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one](/img/structure/B2621295.png)
![N-(2,5-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2621296.png)
